trans-4-Cyclohexylpyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
TRANS-4-CYCLOHEXYL-L-PROLINE HCL: is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is a derivative of proline, an amino acid, and is characterized by the presence of a cyclohexyl group attached to the fourth carbon of the proline ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, including angiotensin-converting enzyme inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL typically involves the hydrogenation of TRANS-4-PHENYL-L-PROLINE. This process uses ruthenium on carbon as a catalyst, which is considered safer and more suitable for large-scale synthesis compared to platinum oxide . The reaction conditions include maintaining a specific pH and temperature to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of TRANS-4-CYCLOHEXYL-L-PROLINE HCL may involve the use of L-pyroglutamic acid as a starting material. This method includes several steps such as alkylation, hydrolysis, and reduction, with careful control of reaction conditions to avoid the use of highly pyrophoric reagents .
Chemical Reactions Analysis
Types of Reactions: TRANS-4-CYCLOHEXYL-L-PROLINE HCL undergoes various chemical reactions, including:
Hydrogenation: Reduction of phenyl moiety to cyclohexyl group.
Substitution Reactions: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Ruthenium on carbon: for hydrogenation.
Aqueous sodium hydroxide: for maintaining pH during reactions.
Major Products: The major product formed from these reactions is TRANS-4-CYCLOHEXYL-L-PROLINE HCL itself, which is used as an intermediate in further chemical syntheses .
Scientific Research Applications
TRANS-4-CYCLOHEXYL-L-PROLINE HCL has several applications in scientific research:
Mechanism of Action
The mechanism of action of TRANS-4-CYCLOHEXYL-L-PROLINE HCL involves its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . The molecular targets include the angiotensin-converting enzyme and related pathways involved in blood pressure regulation .
Comparison with Similar Compounds
TRANS-4-PHENYL-L-PROLINE: The precursor in the synthesis of TRANS-4-CYCLOHEXYL-L-PROLINE HCL.
L-PYROGLUTAMIC ACID: Another starting material used in alternative synthetic routes.
Uniqueness: TRANS-4-CYCLOHEXYL-L-PROLINE HCL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
(2R,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H/t9-,10+;/m0./s1 |
InChI Key |
BHGFUQJUTOVQOS-BAUSSPIASA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C[C@@H](NC2)C(=O)O.Cl |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O.Cl |
Origin of Product |
United States |
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